molecular formula C11H10BrN3OS B2910223 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 328022-74-8

3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B2910223
CAS No.: 328022-74-8
M. Wt: 312.19
InChI Key: KGMZJASQAIEBCM-UHFFFAOYSA-N
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Description

3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring substituted with a bromobenzylthio group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves a multi-step process. One common route includes the following steps:

    Bromination: The starting material, benzyl alcohol, is brominated using molecular bromine in the presence of a catalyst to form 4-bromobenzyl bromide.

    Thioether Formation: The 4-bromobenzyl bromide is then reacted with a thiol compound under basic conditions to form the 4-bromobenzylthio intermediate.

    Triazine Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the triazine ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thioether derivatives.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Agrochemicals: Used in the development of pesticides and herbicides.

    Material Science: Investigated for its potential use in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis((4-bromobenzyl)thio)-4-isothiazolecarbonitrile
  • Triazole-based compounds

Uniqueness

3-((4-bromobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMZJASQAIEBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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